molecular formula C17H31N7O9 B1210219 Taltirelin hydrate CAS No. 201677-75-0

Taltirelin hydrate

Cat. No. B1210219
M. Wt: 477.5 g/mol
InChI Key: HRCJDWMUKPHPHR-NTFWNTCYSA-N
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Description

Taltirelin hydrate, marketed under the tradename Ceredist, is a thyrotropin-releasing hormone (TRH) analog . It mimics the physiological actions of TRH, but with a much longer half-life and duration of effects, and little development of tolerance following prolonged dosing . It has nootropic, neuroprotective, and analgesic effects .


Molecular Structure Analysis

The molecular formula of Taltirelin hydrate is C17H31N7O9 . Its molar mass is 477.475 g·mol−1 . The IUPAC name is (4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3H-imidazol-4-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide .


Physical And Chemical Properties Analysis

The molecular weight of Taltirelin hydrate is 405.410 . The elemental analysis shows that it contains 50.36% Carbon, 5.72% Hydrogen, 24.18% Nitrogen, and 19.73% Oxygen .

Scientific Research Applications

Anti-Shock Effect in Rats

Taltirelin hydrate, a metabolically stable thyrotropin-releasing hormone (TRH) analog, has demonstrated potent anti-shock effects in rat models. It accelerates recovery of mean arterial pressure and respiratory rate, prolongs viable time post-bleeding, and corrects metabolic acidosis more effectively than TRH. These effects are attributed to its action on the central muscarinic cholinergic system (Asai et al., 2011).

Motor Behavior and Receptor Binding

Taltirelin selectively binds to TRH receptors, influencing spontaneous motor activity in rats. Unlike TRH, taltirelin does not exhibit behavioral tolerance even with repeated treatment, likely due to the absence of down-regulation of TRH receptors (Asai et al., 2005).

Superagonist at TRH Receptor

Taltirelin is identified as a superagonist at the human thyrotropin-releasing hormone receptor (TRH-R), exhibiting higher intrinsic efficacy in stimulating second messenger generation than TRH. This property may explain its enhanced central nervous system effects in humans compared to TRH (Thirunarayanan et al., 2012).

Central Nervous System-Stimulating Activities

Taltirelin has neuroprotective, analgesic, and central nervous system-stimulating properties. It mimics TRH's physiological actions on the CNS while minimally affecting thyrotrophin release from the pituitary. Its mechanism may involve cerebral monoamine pathways, and it has a longer half-life and duration of effects compared to TRH (Taltirelin Hydrate, 2020).

Respiratory Stimulant with Arousal Properties

Taltirelin serves as a stable, brain-penetrating TRH analog with potential as a respiratory stimulant. It preferentially increases tonic and phasic muscle activity in the upper airway and suppresses non-REM sleep, increasing wakefulness. These traits suggest its relevance for certain respiratory disorders (Liu et al., 2022).

Crystallization Behavior

Taltirelin's crystallization behavior in water-methanol mixtures has been studied, revealing insights into its polymorphic forms and the solvent effects on its crystallization behavior (Maruyama & Ooshima, 2000).

Neuroprotective Effects in Parkinson’s Disease

Taltirelin shows promise in improving motor function in Parkinson’s disease models without inducing dyskinesia. It stimulates dopamine release in the cortex and striatum and regulates tyrosine hydroxylase expression, suggesting its potential for PD treatment (Zheng et al., 2018).

Mechanism of Solvent-Mediated Polymorph Transformation

A study on the mechanism of solvent-mediated phase transformation of taltirelin polymorphs highlights its interaction with methanol in crystallization processes (Maruyama & Ooshima, 2001).

Neuroprotective in Mice Ischemic Brain

Taltirelin has shown significant neuroprotective effects in transient brain ischemia models in mice, indicating its potential for treating ischemic brain conditions (Urayama et al., 2002).

Effects on Tongue Musculature Motor Output

Taltirelin differentially activates motor output to the tongue musculature, suggesting its potential application in therapies for obstructive sleep apnea (Liu et al., 2020).

Determination in Human Plasma

A study developed a rapid, selective, and sensitive assay for determining taltirelin in human plasma, aiding in pharmacokinetic studies (Horimoto et al., 2002).

Safety And Hazards

When handling Taltirelin hydrate, it’s advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Taltirelin hydrate is primarily being researched for the treatment of spinocerebellar ataxia . Limited research has also been carried out with regard to other neurodegenerative disorders, e.g., spinal muscular atrophy . There are also studies investigating the potential beneficial effects of Taltirelin on pharyngeal motor control and OSA pharmacotherapy .

properties

IUPAC Name

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O5.4H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;;;;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);4*1H2/t10-,11-,12-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJDWMUKPHPHR-NTFWNTCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021300
Record name Taltirelin tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taltirelin hydrate

CAS RN

201677-75-0
Record name Taltirelin tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taltirelin tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALTIRELIN TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/525OEO6W15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
K Kinoshita, M Yamamura, J Sugihara… - CNS Drug …, 1998 - Wiley Online Library
Thyrotropin-releasing hormone (TRH; L-pyroglutamyl-L-histidyl-L-prolinamide) was first isolated from the hypothalamus as a neurohormone that stimulates the release of thyroid-…
Number of citations: 29 onlinelibrary.wiley.com
H Asai, T Asahi, M Yamamura… - Pharmacology …, 2005 - Elsevier
In order to determine whether acute tolerance develops by taltirelin hydrate ((−)-N-[(S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinylcarbonyl]-l-histidyl-l-prolinamide tetrahydrate; taltirelin…
Number of citations: 14 www.sciencedirect.com
H IMAHIE, T KOBAYASHI, A NISHIDA… - The Journal of …, 1997 - jstage.jst.go.jp
… of taltirelin hydrate, a thyrotropin releasing hormone analogue, was carried out in Wistar rats. Female rats were orally given taltirelin hydrate … No adverse effect of taltirelin hydrate on the …
Number of citations: 2 www.jstage.jst.go.jp
H IMAHIE, A KOGUCHI, T KOBAYASHI… - The Journal of …, 1997 - jstage.jst.go.jp
… No adverse effect of taltirelin hydrate on the body weight gain, … Taltirelin hydrate did not have any adverse effects on viability… the no-toxic dose levels of taltirelin hydrate are 1.5 mg/kg for …
Number of citations: 2 www.jstage.jst.go.jp
H IMAHIE, A NISHIDA, N IMADO… - The Journal of …, 1997 - jstage.jst.go.jp
… of taltirelin hydrate on reproductive function was detected in any groups. In the fetal examination, taltirelin hydrate … These results show that the no-toxic dose levels of taltirelin hydrate are …
Number of citations: 2 www.jstage.jst.go.jp
H Asai, Y Watanabe, R Yamauchi-Kohno… - Journal of Receptors …, 2011 - Taylor & Francis
We investigated the effect of taltirelin hydrate ((−)-N-[(S)-hexahydro-1-methyl- 2,6-dioxo-4-pyrimidinyl-carbonyl]-L-histidyl-L-prolinamide tetrahydrate; taltirelin), a metabolically stable …
Number of citations: 2 www.tandfonline.com
M Tanabe, Y Tokuda, K Takasu, K Ono… - British journal of …, 2007 - Wiley Online Library
… We then assessed the possible sites at which taltirelin exerted its antinociceptive effects by locally injecting taltirelin hydrate either icv or it (0.1 and 0.3 μg). Figure 2 demonstrates that icv…
Number of citations: 36 bpspubs.onlinelibrary.wiley.com
N Kobayashi, T Kihara - … in Clinical Drug Research-CNS and …, 2021 - books.google.com
… Among them, taltirelin hydrate (Ceredist) has been launched in Japan as an oral agent for the treatment of spinocerebellar degeneration (SCD). This chapter presents collates …
Number of citations: 0 books.google.com
Z Kato, M Okuda, Y Okumura, T Arai… - Journal of child …, 2009 - journals.sagepub.com
… A quantitative evaluation of spinocerebellar degeneration by an acoustic analysis: the effect of taltirelin hydrate on patients with Machado-Joseph disease. Rinsho Shinkeigaku. 2003;43…
Number of citations: 23 journals.sagepub.com
N Thirunarayanan, EA Nir, BM Raaka… - …, 2013 - nature.com
Thyrotropin-releasing hormone receptor type 2 (TRH-R2), not TRH-R1, has been proposed to mediate the CNS effects of TRH and its more effective analog taltirelin (TAL). Consistent …
Number of citations: 29 www.nature.com

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